N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide
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Overview
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide is a complex organic molecule known for its wide array of applications in various scientific fields. Its unique structure, which includes a furan ring, a dihydropyridazinone moiety, and a benzamide group, confers distinctive chemical and physical properties that make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide typically involves multiple steps. Starting from commercially available precursors, the synthesis can be summarized in the following steps:
Formation of the furan-2-yl precursor: : A furan ring is constructed through the cyclization of a suitable diketone in the presence of an acid catalyst.
Synthesis of the dihydropyridazinone core: : The furan-2-yl precursor undergoes cyclization with a hydrazine derivative to form the pyridazinone moiety.
Linkage to propyl chain: : An alkylation reaction attaches a propyl chain to the pyridazinone.
Introduction of the benzamide group: : Finally, the propyl chain is further modified to attach the 4-methoxybenzamide group through an amide coupling reaction, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to optimize reaction conditions, reduce reaction times, and improve yields. Robust quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can be oxidized under mild conditions, leading to the formation of furan-based aldehydes or ketones.
Reduction: : Reduction of the pyridazinone core with suitable reducing agents, such as sodium borohydride, can lead to dihydropyridazine derivatives.
Substitution: : Nucleophilic substitution reactions on the benzamide group are possible, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkoxides, amines.
Major Products
Oxidation Products: : Furan-2-carbaldehyde, furan-2-carboxylic acid.
Reduction Products: : Dihydropyridazine derivatives.
Substitution Products: : N-substituted benzamides.
Scientific Research Applications
This compound finds applications in multiple fields:
Chemistry
Used as a building block for synthesizing more complex organic molecules, it is often involved in combinatorial chemistry and drug design studies.
Biology
It has been investigated for its potential as a biochemical probe to study enzyme functions and protein interactions due to its ability to form stable complexes with various biological molecules.
Medicine
Potential therapeutic applications include its evaluation as an anti-inflammatory or anticancer agent, owing to its unique interaction with specific cellular pathways.
Industry
In industrial contexts, this compound could be used as an intermediate in the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The exact mechanism of action varies depending on the application, but generally involves the interaction of its functional groups with biological targets. For instance:
Molecular Targets
Enzymes: : The benzamide group can interact with active sites of enzymes, modulating their activity.
Receptors: : The furan and pyridazinone moieties may bind to specific receptors on cell surfaces, triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-chlorobenzamide
N-{3-[3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide
Uniqueness
What sets N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide apart is the combination of its structural elements, which collectively confer unique reactivity and binding properties. This specificity allows for more targeted and potent interactions in scientific and medical applications.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-15-7-5-14(6-8-15)19(24)20-11-3-12-22-18(23)10-9-16(21-22)17-4-2-13-26-17/h2,4-10,13H,3,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNWWUYREPGOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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